molecular formula C12H17NO2S B2537861 N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide CAS No. 2034356-61-9

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide

Cat. No.: B2537861
CAS No.: 2034356-61-9
M. Wt: 239.33
InChI Key: REEQHXDVPBHZIN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide: is a synthetic organic compound characterized by the presence of a cyclobutanecarboxamide group attached to a 3-hydroxy-3-(thiophen-3-yl)propyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide typically involves the following steps:

    Formation of the 3-hydroxy-3-(thiophen-3-yl)propyl intermediate: This can be achieved through the reaction of thiophene-3-carbaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol.

    Coupling with cyclobutanecarboxylic acid: The intermediate is then coupled with cyclobutanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology and Medicine:

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl and amide groups can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide
  • N-(3-hydroxy-3-(furan-3-yl)propyl)cyclobutanecarboxamide
  • N-(3-hydroxy-3-(pyridin-3-yl)propyl)cyclobutanecarboxamide

Uniqueness: N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-11(10-5-7-16-8-10)4-6-13-12(15)9-2-1-3-9/h5,7-9,11,14H,1-4,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQHXDVPBHZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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